molecular formula C11H11N3O2S B2381715 N-(2-hydroxy-2-thiophen-3-ylethyl)pyrazine-2-carboxamide CAS No. 1251615-04-9

N-(2-hydroxy-2-thiophen-3-ylethyl)pyrazine-2-carboxamide

Cat. No. B2381715
CAS RN: 1251615-04-9
M. Wt: 249.29
InChI Key: UMXDGGPWHXSHCB-UHFFFAOYSA-N
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Description

“N-(2-hydroxy-2-thiophen-3-ylethyl)pyrazine-2-carboxamide” is a pyrazine derivative . Pyrazines are important class of pharmacophores due to their versatility in pharmacological activity . They can be isolated from natural sources or produced synthetically . Many substituted pyrazines are produced naturally and are widely distributed in plants, animals, including marine organisms .

Scientific Research Applications

Synthesis and Characterization

  • Facile Synthesis and Electronic Properties : A study focused on the synthesis of a series of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides, which are structurally related to N-(2-hydroxy-2-thiophen-3-ylethyl)pyrazine-2-carboxamide. The synthesis involved a Suzuki cross-coupling reaction and was characterized using NMR and mass spectrometry. The electronic properties, including reactivity parameters and nonlinear optical properties, were explored through Density Functional Theory (DFT) calculations (Ahmad et al., 2021).

Corrosion Inhibition

  • Carboxamide Derivatives as Corrosion Inhibitors : Carboxamide derivatives have been studied for their potential as corrosion inhibitors in hydrochloric acid solutions. The study observed that these compounds, including those structurally similar to this compound, exhibited significant inhibition of corrosion in mild steel via adsorption at the metal/solution interface (Erami et al., 2019).

Anticancer Activity

  • Pyrazole Derivatives with Antitumor Activities : Research involving the synthesis of pyrazole derivatives, including structures related to this compound, demonstrated their potential antitumor activities. These compounds were evaluated against various human tumor cell lines, showing inhibitory effects (Mohareb et al., 2012).

Antimicrobial and Antifungal Activity

  • Antibacterial, Antifungal, and Anticancer Evaluation : A new organic compound structurally similar to this compound was synthesized and evaluated for its antibacterial, antifungal, and anticancer activities. This study highlighted the broad-spectrum potential of such compounds in medical applications (Senthilkumar et al., 2021).

Photovoltaic Properties

  • Effect of Hydrogen Bonding on Photovoltaic Properties : A study on thiophene-pyrazine-thiophene building blocks, similar in structure to this compound, examined the impact of carboxamide or carbamate substituents on their photovoltaic properties. The research indicated how hydrogen bonding influences these properties (Yang et al., 2023).

Infrared and Raman Characterization

  • FT-IR and FT-Raman Characterization : Detailed characterization of N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamide, a related compound, was conducted using FT-IR and FT-Raman spectroscopy. The study provided insights into the reactive properties of these molecules, which can be extrapolated to similar compounds (Ranjith et al., 2017).

properties

IUPAC Name

N-(2-hydroxy-2-thiophen-3-ylethyl)pyrazine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2S/c15-10(8-1-4-17-7-8)6-14-11(16)9-5-12-2-3-13-9/h1-5,7,10,15H,6H2,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMXDGGPWHXSHCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C(CNC(=O)C2=NC=CN=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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